Cas no 879403-48-2 (tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate)

Tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate is a versatile organic compound featuring a substituted 2-ene moiety and a chlorinated pyridine ring. This compound exhibits enhanced stability and reactivity, making it suitable for various synthetic applications, including the synthesis of complex organic molecules. Its unique structural features provide a platform for further modifications, offering opportunities for diverse chemical transformations.
tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate structure
879403-48-2 structure
Product Name:tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
CAS No:879403-48-2
MF:C12H14ClNO2
MW:239.698062419891
CID:6441793
PubChem ID:87294127
Update Time:2025-10-31

tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
    • EN300-1456032
    • 879403-48-2
    • SCHEMBL1806220
    • Inchi: 1S/C12H14ClNO2/c1-12(2,3)16-11(15)7-5-9-4-6-10(13)14-8-9/h4-8H,1-3H3/b7-5+
    • InChI Key: IQPIGJGLXGFGCP-FNORWQNLSA-N
    • SMILES: ClC1=CC=C(C=N1)/C=C/C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 239.0713064g/mol
  • Monoisotopic Mass: 239.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2Ų

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tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Related Literature

Additional information on tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate

Introduction to Tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate (CAS No. 879403-48-2)

Tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate, with the chemical formula C12H13ClN2O2, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 879403-48-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this molecule incorporates a tert-butyl group, a chloropyridine moiety, and an enoate functional group, which collectively contribute to its unique chemical and biological properties.

The tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate moiety is particularly noteworthy due to its potential role in modulating various biological pathways. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. On the other hand, the chloropyridine ring introduces a region of electrophilic reactivity, which can be exploited for further derivatization and functionalization. These features make the compound a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The 6-chloropyridin-3-yl substituent in the tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate structure is particularly relevant in this context. Chloropyridine derivatives have been extensively studied for their ability to interact with biological targets such as kinases, transcription factors, and ion channels. For instance, several chloropyridine-based compounds have shown efficacy in preclinical studies as inhibitors of protein tyrosine kinases, which are implicated in cancer and inflammatory diseases.

The enoate functional group in the tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate molecule also plays a crucial role in its pharmacological profile. Enoates are known to exhibit good metabolic stability and can be easily modified to introduce additional functional groups. This flexibility allows chemists to fine-tune the properties of the compound, such as solubility, binding affinity, and pharmacokinetic behavior. The combination of these structural features makes tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the potential of tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate as a lead compound for developing treatments against various diseases. For example, research has demonstrated that derivatives of this molecule can inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Inhibiting CDKs has been shown to have therapeutic benefits in conditions such as cancer and neurodegenerative diseases. Additionally, the 6-chloropyridin-3-yl moiety has been found to enhance the binding affinity of small molecules to their targets, potentially leading to more potent and selective inhibitors.

The synthesis of tert-butyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the enoate group typically involves condensation reactions between an acid chloride or an aldehyde with a suitable alcohol or amine derivative. The subsequent functionalization of the chloropyridine ring can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the versatility of tert-butyl (2E)-3-(6-chloropyridin-3-yll prop - 2 - enoate) as a building block for more complex molecules.

In conclusion, tert-butyl (2E)-3-(6-chloropyridin - 3 - yl)prop - 2 - enoate represents an exciting opportunity for pharmaceutical innovation. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in drug development efforts worldwide.

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